
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile” is a chemical compound. It contains a boronic acid derivative, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound is often used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of this compound could involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It could also involve the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure would depend on the specific synthesis process and the conditions under which the compound is stored and used .Chemical Reactions Analysis
This compound can undergo various chemical reactions, including coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is stored and used. For example, the compound has a molecular weight of 263.1 . Other properties such as density, boiling point, and refractive index would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Crystal Structure Studies : Research has demonstrated the synthesis and structural characterization of compounds related to 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile. Specifically, the synthesis and crystal structures of related compounds have been elucidated through spectroscopic methods (FT-IR, 1H NMR, 13C NMR, MS) and confirmed by X-ray diffraction. The studies also involved density functional theory (DFT) calculations to compare with X-ray diffraction data, providing insights into the molecular conformations and electronic structures of these compounds (Wu et al., 2021).
Coordination Chemistry and Ligand Design
Hexadentate Picolinic Acid Based Ligands : Another area of application involves the design and coordination chemistry of hexadentate N5O ligands derived from picolinic acid, demonstrating their suitability for octahedral coordination geometries, particularly with metal ions like CuII, NiII, ZnII, CoII, and GaIII. These studies highlight the ligands' preorganization for certain coordination geometries, which is crucial for understanding their interaction with metal ions and potential applications in catalysis and material science (Comba et al., 2016).
Catalysis and Reaction Mechanisms
Catalytic Applications and Reaction Mechanisms : Research into the effects of pyridine derivatives, including those related to 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile, on catalytic reactions has been reported. These studies focus on the coordination of substituted pyridines to catalysts and their impact on the stability and reaction rates of catalytic systems, providing valuable information for the development of more efficient catalytic processes (Wang & Espenson, 1998).
Wirkmechanismus
Target of Action
Boronic acid derivatives, such as this compound, are often used in organic synthesis as reagents and catalysts .
Mode of Action
Boronic acid derivatives are known to interact with their targets through the boron atom, which can form stable covalent bonds with other atoms, facilitating various chemical reactions .
Biochemical Pathways
Boronic acid derivatives are often used in the synthesis of various organic compounds, suggesting that they may affect a wide range of biochemical pathways depending on the specific context .
Pharmacokinetics
The pharmacokinetic properties of boronic acid derivatives can vary widely depending on their specific chemical structure and the biological context .
Result of Action
As a boronic acid derivative, it is likely to be involved in various chemical reactions, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of boronic acid derivatives .
Safety and Hazards
As with any chemical compound, handling “6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile” requires appropriate safety precautions. The compound may present certain hazards, such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .
Zukünftige Richtungen
The future directions for the use of this compound could include its application in the synthesis of new organic compounds, particularly in the field of medicinal chemistry. Its use in the borylation of alkylbenzenes and the hydroboration of alkyl or aryl alkynes and alkenes suggests potential applications in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-9-6-10(7-11(8-15)16-9)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVOSNAOGTZJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

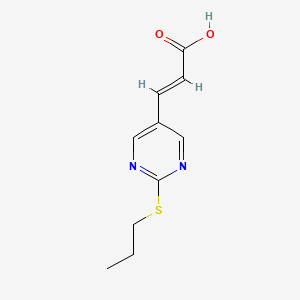
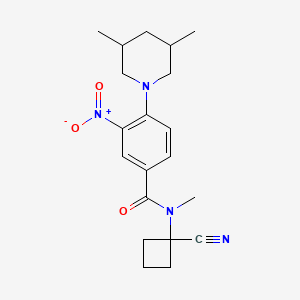


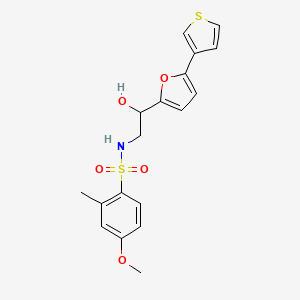
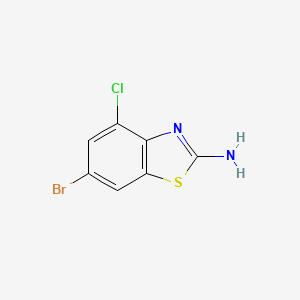
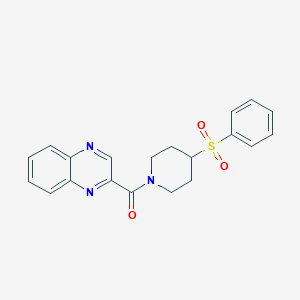
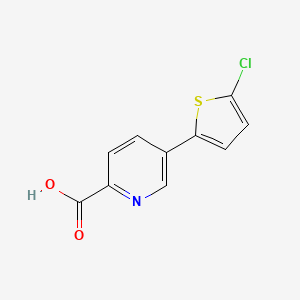
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide](/img/structure/B2924851.png)
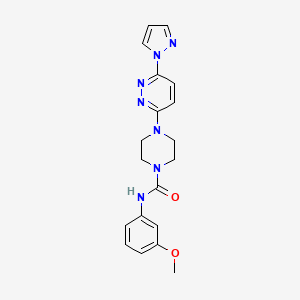
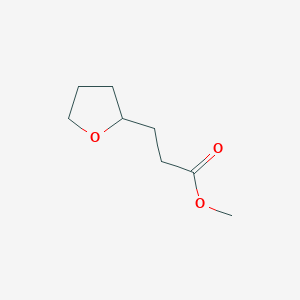
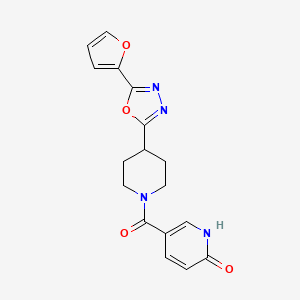
![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2924861.png)